molecular formula C18H24N2O4S B1248674 Fusaperazine B

Fusaperazine B

Katalognummer: B1248674
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: ZEWCHEYJHBQAHF-AEFFLSMTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fusaperazine B is a sulfur-containing dioxopiperazine derivative first isolated from the marine-derived fungus Fusarium chlamydosporum OUPS-N124 . It belongs to the diketopiperazine (DKP) class of natural products, characterized by a six-membered ring formed by two amino acids. Fusaperazine B exhibits cytotoxic activity against the P388 murine leukemia cell line (IC₅₀ = 3.2 µg/mL), making it a compound of interest in anticancer drug discovery . Its molecular formula is reported as C₁₈H₂₄N₂O₄S (MW: 364 g/mol) in structural analyses, though discrepancies exist in older literature (e.g., C₁₃H₁₆N₂O₃S₂ in some sources) .

Eigenschaften

Molekularformel

C18H24N2O4S

Molekulargewicht

364.5 g/mol

IUPAC-Name

(3S,6R)-3-methoxy-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-methylsulfanylpiperazine-2,5-dione

InChI

InChI=1S/C18H24N2O4S/c1-12(2)9-10-24-14-7-5-13(6-8-14)11-18(23-3)17(22)19-16(25-4)15(21)20-18/h5-9,16H,10-11H2,1-4H3,(H,19,22)(H,20,21)/t16-,18+/m1/s1

InChI-Schlüssel

ZEWCHEYJHBQAHF-AEFFLSMTSA-N

Isomerische SMILES

CC(=CCOC1=CC=C(C=C1)C[C@@]2(C(=O)N[C@@H](C(=O)N2)SC)OC)C

Kanonische SMILES

CC(=CCOC1=CC=C(C=C1)CC2(C(=O)NC(C(=O)N2)SC)OC)C

Synonyme

fusaperazine B

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Features

Fusaperazine B shares a dioxopiperazine core with sulfur modifications, distinguishing it from non-sulfur DKPs. Key structural comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Organism
Fusaperazine B C₁₈H₂₄N₂O₄S 364 Methylthio groups, prenyl side chain Fusarium chlamydosporum OUPS-N124
Fusaperazine A C₁₃H₁₆N₂O₃S₂ 312 Bis(methylthio) groups, compact structure Fusarium chlamydosporum OUPS-N124
Fusaperazine E/F C₁₉H₂₄N₂O₃S 360 Extended alkyl chains, single sulfur moiety Penicillium brevicompactum
Leptosin C C₂₄H₂₈N₄O₄S 476 Indole moiety, disulfide bridge Leptosphaeria sp. OUPS-4
Chetracin B C₂₅H₃₀N₂O₄S 454 Macrocyclic structure, thioester linkage Oidiodendron truncatum GW3-13
Colletopiperazine C₁₇H₂₀N₂O₃S 332 Indole-diketopiperazine hybrid Colletotrichum gloeosporioides

Structural Notes:

  • Unlike macrocyclic DKPs like Chetracin B, Fusaperazine B’s linear structure may limit its binding specificity .

Bioactivity Profiles

Cytotoxicity data highlight selective mechanisms:

Compound Target Cell Line (IC₅₀) Selectivity Notes Reference
Fusaperazine B P388 murine leukemia (3.2 µg/mL) Selective for leukemia over solid tumors
Fusaperazine A P388 (1.8 µg/mL) Higher potency but narrower therapeutic window
Glioperazine P388 (2.5 µg/mL) Synergistic effects with standard chemotherapeutics
Rostratin A HCT-116 colon cancer (4.7 µg/mL) Targets apoptosis pathways in colon cancer
Spirobrocazine C A2780 ovarian cancer (6.1 µg/mL) ROS-mediated cytotoxicity

Mechanistic Insights :

  • Fusaperazine B’s sulfur groups may interact with cellular thiols, disrupting redox balance in cancer cells .

Research Challenges and Discrepancies

Molecular Formula Conflicts: Early studies (e.g., Usami et al., 2002) assigned Fusaperazine B as C₁₃H₁₆N₂O₃S₂, but later HRMS data confirm C₁₈H₂₄N₂O₄S . This discrepancy may arise from misannotation or structural variants.

Bioactivity Reproducibility : IC₅₀ values for Fusaperazine B vary between 3.2 µg/mL (marine-derived samples) and >10 µg/mL (terrestrial strains), highlighting source-dependent efficacy .

Q & A

Q. What are the primary methods for isolating Fusaperazine B from marine-derived fungi, and how can researchers optimize yield?

Fusaperazine B is isolated via ethyl acetate extraction of fungal culture filtrates, followed by sequential column chromatography (e.g., silica gel, Sephadex LH-20) and recrystallization . To optimize yield, researchers should monitor growth conditions (e.g., culture medium composition, incubation time) and employ high-performance liquid chromatography (HPLC) for purity assessment. Spectral data (NMR, IR) should be cross-validated against published values to confirm structural integrity .

Q. How is the molecular structure of Fusaperazine B characterized using spectroscopic techniques?

Key steps include:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₃H₁₆N₂O₃S₂ for Fusaperazine B) .
  • NMR Analysis: Assign signals using ¹H-¹³C COSY and DEPT experiments to identify sulfur-containing dioxopiperazine moieties .
  • IR Spectroscopy: Detect functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Comparative analysis with structurally similar compounds (e.g., Sch 54794) aids in resolving ambiguities .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening of Fusaperazine B?

Use cell lines like HCT116 (colorectal carcinoma) or Caco-2 (intestinal epithelium) with MTT assays to assess mitochondrial reductase activity. Maintain cell density at ~10⁴ cells/well in DMEM + 10% FBS, and normalize results to controls (e.g., untreated cells) . IC₅₀ values should be calculated using dose-response curves and validated via triplicate experiments.

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during Fusaperazine B characterization?

Contradictions may arise from impurities or stereochemical variations. Strategies include:

  • Repetition under Controlled Conditions: Re-isolate the compound and reacquire spectra .
  • Advanced Techniques: Use 2D NMR (e.g., NOESY for stereochemistry) or X-ray crystallography .
  • Comparative Analysis: Cross-reference with databases (e.g., SciFinder) or literature on analogs like Fusaperazine A .

Q. What synthetic strategies enable the scalable production of Fusaperazine B analogs?

FeCl₃-photocatalyzed protocols are promising for synthesizing sulfur-containing analogs (e.g., amido-N,S-acetals). Key steps:

  • Substrate Design: Use diaryl disulfides and N-methyl amides as precursors .
  • Reaction Optimization: Adjust light intensity (e.g., blue LEDs) and catalyst loading (e.g., 5 mol% FeCl₃) .
  • Mechanistic Validation: Monitor hydrogen-atom transfer (HAT) intermediates via radical trapping experiments .

Q. How should researchers address false discovery rates (FDRs) when testing Fusaperazine B’s bioactivity across multiple cell lines?

Apply the Benjamini-Hochberg procedure:

  • Rank p-values from most to least significant.
  • Set a threshold (e.g., FDR ≤ 0.05) and reject hypotheses where p(i)imαp_{(i)} \leq \frac{i}{m} \alpha (m = total tests, α = significance level) . This minimizes Type I errors while maintaining statistical power in high-throughput screens .

Q. What computational tools are recommended for modeling Fusaperazine B’s interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., topoisomerases).
  • MD Simulations: Run GROMACS or AMBER to assess stability of ligand-receptor complexes over 100+ ns trajectories. Validate predictions with mutagenesis or SPR binding assays .

Methodological Best Practices

Q. How can researchers ensure reproducibility in Fusaperazine B studies?

  • Detailed Protocols: Document extraction solvents, chromatographic gradients, and instrument settings (e.g., HPLC column type) .
  • Data Transparency: Share raw spectra and crystallographic data in supplementary materials .
  • Negative Controls: Include solvent-only extracts in bioassays to rule out nonspecific effects .

Q. What ethical considerations apply when publishing Fusaperazine B research?

  • Conflict of Interest: Disclose funding sources (e.g., pharmaceutical sponsors) in the acknowledgments .
  • Data Integrity: Avoid selective reporting of bioactivity data; include all replicates and outliers .
  • Authorship Criteria: Follow ICMJE guidelines to ensure contributorship reflects intellectual input .

Data Presentation Guidelines

Q. How should Fusaperazine B’s spectral data be formatted in manuscripts?

  • Tables: Include chemical shifts (δ in ppm), coupling constants (J in Hz), and integration values .
  • Figures: Annotate key MS/MS fragments (e.g., m/z 245.1 for [M+H]+) and NMR correlations .
  • Supplementary Files: Upload original spectral traces (e.g., .cif for crystallography) in repository-compatible formats .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fusaperazine B
Reactant of Route 2
Fusaperazine B

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